REACTION_CXSMILES
|
[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[O:10]1[CH2:14][CH:11]1[CH2:12][OH:13].[OH-:15].[Na+]>C(Cl)(Cl)Cl>[Cl:3][C:2]1[N:4]=[C:5]([O:13][CH2:12][CH:11]2[O:10][CH2:14]2)[N:7]=[C:8]([O:15][CH2:12][CH:11]2[O:10][CH2:14]2)[N:1]=1 |f:2.3|
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Name
|
|
Quantity
|
220.8 g
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Type
|
reactant
|
Smiles
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N1=C(Cl)N=C(Cl)N=C1Cl
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Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
266.4 g
|
Type
|
reactant
|
Smiles
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O1C(CO)C1
|
Name
|
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
with stirring over about 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
maintaining the reaction temperature below 10° C. and preferably around 0°-5° C
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Type
|
WASH
|
Details
|
The chloroform layer was washed with distilled water until neutral and
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=N1)OCC1CO1)OCC1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |